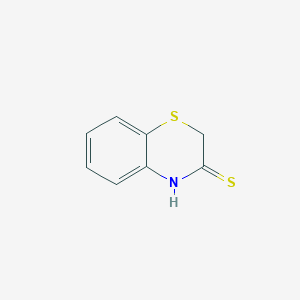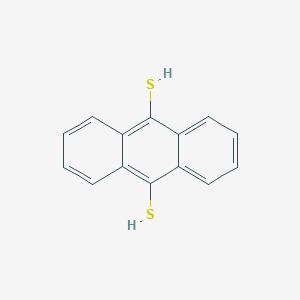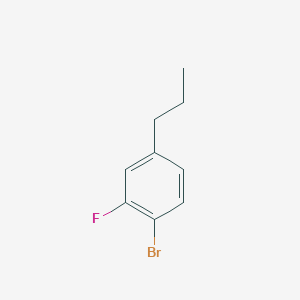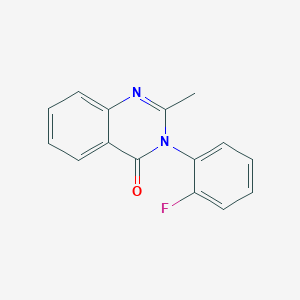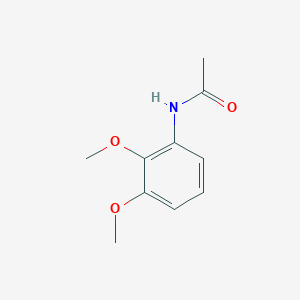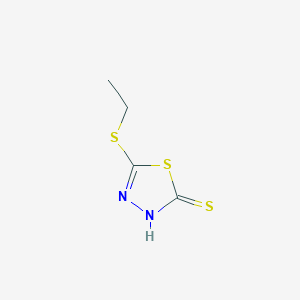![molecular formula C17H11NO2 B184692 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- CAS No. 100747-62-4](/img/structure/B184692.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
科学的研究の応用
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has potential applications in scientific research as a fluorescent probe for DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, and its fluorescence properties can be used to study DNA and RNA structure and function. In addition, 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has been used as a fluorescent probe for protein-ligand interactions and enzyme activity.
作用機序
The mechanism of action of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- involves intercalation between DNA base pairs, which results in a change in the fluorescence properties of the compound. This intercalation can also lead to inhibition of DNA and RNA synthesis and protein-DNA interactions.
生化学的および生理学的効果
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has been shown to have low toxicity and does not affect cell viability at concentrations used in scientific research. However, this compound can induce DNA damage and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- in lab experiments is its high specificity for DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, which makes it a useful tool for studying DNA and RNA structure and function. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-. One direction is to explore its potential as a therapeutic agent for cancer. This compound has been shown to induce DNA damage and apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. This could provide insights into the role of this compound in biological systems and its potential applications in drug discovery. Finally, future research could focus on developing new synthesis methods for 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- that are more efficient and environmentally friendly.
合成法
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The Pictet-Spengler reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the condensation of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst and a dehydrating agent. The Mannich reaction involves the condensation of an arylamine with formaldehyde and a secondary amine in the presence of an acid catalyst.
特性
CAS番号 |
100747-62-4 |
|---|---|
製品名 |
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- |
分子式 |
C17H11NO2 |
分子量 |
261.27 g/mol |
IUPAC名 |
10-methylchromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C17H11NO2/c1-10-6-7-11-9-13-16(18-14(11)8-10)12-4-2-3-5-15(12)20-17(13)19/h2-9H,1H3 |
InChIキー |
RWRROMRGOGNAFC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)OC4=CC=CC=C43 |
正規SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

